Methyl 2-oxohex-5-enoate
Overview
Description
It is a colorless liquid with a molecular weight of 142.15 g/mol and a boiling point of approximately 185.8°C . This compound is of interest due to its unique structure, which includes both an ester and a ketone functional group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxohex-5-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For example, the acetoacetic ester synthesis can be used to prepare methyl ketones by adding three carbons to an alkyl halide . This method involves the reaction of acetoacetic ester with an appropriate alkyl halide under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-hexenoic acid, while reduction can produce 2-hydroxyhex-5-enoate.
Scientific Research Applications
Methyl 2-oxohex-5-enoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-oxohex-5-enoate exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved in biological systems are still under investigation, but it is believed that the compound can interact with enzymes and other proteins, influencing metabolic processes .
Comparison with Similar Compounds
Methyl 2-oxohex-5-enoate can be compared to other similar compounds, such as:
Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate): This compound also contains an ester group and is used as a platform molecule for various chemical transformations.
Methyl 2-hydroxyhex-5-enoate: Similar in structure but with a hydroxyl group instead of a ketone, leading to different reactivity and applications.
5-Hexenoic acid: The carboxylic acid analog of this compound, which has different chemical properties and uses.
This compound is unique due to its combination of ester and ketone functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-oxohex-5-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h3H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCEDVGEVPLAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574011 | |
Record name | Methyl 2-oxohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84012-01-1 | |
Record name | Methyl 2-oxohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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